molecular formula C29H27N3O3 B2365119 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide CAS No. 872862-11-8

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide

Cat. No.: B2365119
CAS No.: 872862-11-8
M. Wt: 465.553
InChI Key: MQKGUZCSCAHVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and piperidine rings, as well as the amide group. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The amide group could participate in hydrogen bonding, which could influence the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A series of acetamide derivatives, including compounds structurally related to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated promising results against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Potential

  • Research has explored the cytotoxic effects of isatin sulfonamide molecular hybrid derivatives, which share structural similarities with the compound , on hepatic cancer cell lines. These compounds exhibited significant cytotoxicity and potential as anti-cancer agents, especially against hepatocellular carcinoma (Eldeeb et al., 2022).

Enantioselective Synthesis

  • Certain acetamide derivatives have been utilized in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, indicating their importance in producing structurally diverse compounds (Escolano, Amat, & Bosch, 2006).

Anxiolytic Properties

  • Some derivatives of piperidine acetamide have shown promising oral activity in animal models for the treatment of anxiety. This suggests potential applications of similar compounds in developing novel anxiolytics (Kordik et al., 2006).

Synthesis of Novel Compounds

  • Various acetamide derivatives, including those related to the compound , have been synthesized and characterized, indicating their potential for the development of new pharmaceuticals and research compounds (Naik et al., 2013).

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Studies could be conducted to determine its biological activity, toxicity, and potential uses in medicine .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3/c33-27(31-17-9-2-10-18-31)20-32-19-24(23-14-6-8-16-26(23)32)28(34)29(35)30-25-15-7-5-13-22(25)21-11-3-1-4-12-21/h1,3-8,11-16,19H,2,9-10,17-18,20H2,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGUZCSCAHVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.